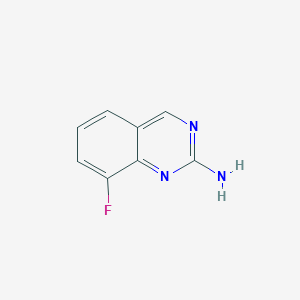

8-Fluoroquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYGXLMLUIGXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443649 | |

| Record name | 8-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-25-0 | |

| Record name | 8-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Fluoroquinazolin-2-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 8-Fluoroquinazolin-2-amine

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinazoline core is a well-established pharmacophore found in numerous clinically approved drugs, and the strategic incorporation of a fluorine atom at the 8-position and an amino group at the 2-position can profoundly influence the molecule's physicochemical properties, metabolic stability, and target binding affinity. This document, intended for researchers and drug development professionals, moves beyond simple procedural listings to explain the underlying chemical principles and rationale behind key synthetic choices. We will explore the most prevalent and efficient synthesis strategies, starting from common precursors like anthranilonitrile and anthranilic acid derivatives. The guide includes detailed, step-by-step experimental protocols, comparative data tables, and mechanistic diagrams to provide a practical and insightful resource for the laboratory synthesis of this important molecule.

Chapter 1: The 2-Aminoquinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. Derivatives of this scaffold are associated with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The 2-aminoquinazoline moiety, in particular, is a crucial component in a variety of protein kinase inhibitors that compete for binding at the ATP site. The introduction of a fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.

This compound presents a unique combination of features:

-

The 2-Amino Group: Acts as a key hydrogen bond donor and acceptor, crucial for molecular recognition and binding to biological targets.

-

The 8-Fluoro Group: Positioned on the benzene portion of the scaffold, this substituent can modulate the electronic properties (pKa) of the heterocyclic nitrogens and influence the overall conformation and lipophilicity of the molecule, impacting its pharmacokinetic profile.

Developing robust and scalable synthetic routes to specifically substituted quinazolines like this compound is therefore a critical task for medicinal chemists. Classical and modern synthetic approaches often involve the construction of the pyrimidine ring onto a pre-functionalized benzene derivative.[2][3]

Chapter 2: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary disconnection strategies, both centered on the formation of the pyrimidine ring. These pathways diverge based on the oxidation state of the carbon atom at position 4, leading back to two readily accessible classes of starting materials: 2-amino-3-fluorobenzonitrile and 2-amino-3-fluorobenzoic acid.

Caption: Retrosynthetic analysis of this compound.

This analysis forms the basis for the two major synthetic strategies detailed in the following chapters. Route A, leveraging the reactivity of the nitrile group, is often more direct for installing the 2-amino functionality.

Chapter 3: Primary Synthesis Pathway via 2-Amino-3-fluorobenzonitrile

This is arguably the most direct and widely applicable method for the synthesis of 2-aminoquinazolines. The strategy relies on the cyclocondensation of an appropriately substituted 2-aminobenzonitrile with a reagent that provides the C2 carbon and the N3 nitrogen of the quinazoline ring.

Causality Behind Experimental Choices

The choice of 2-amino-3-fluorobenzonitrile as the starting material is strategic. The ortho-disposition of the amino and nitrile groups provides the perfect geometry for an intramolecular cyclization reaction.[4] The nitrile group is an excellent electrophile precursor, while the amino group is the requisite nucleophile. Using a reagent like cyanamide or its derivatives in the presence of an acid catalyst facilitates the formation of a guanidine-like intermediate that readily cyclizes.

Step 1: Synthesis of Precursor: 2-Amino-3-fluorobenzonitrile

The key starting material, 2-amino-3-fluorobenzonitrile, can be prepared from commercially available 2,3-difluorobenzonitrile via a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzonitrile [5]

-

A mixture of 2,3-difluorobenzonitrile (1.0 eq.) and ethanol pre-saturated with ammonia gas is charged into a high-pressure autoclave.

-

The autoclave is sealed and heated to 140 °C for 8 hours. The internal pressure will increase during the reaction.

-

After cooling to ambient temperature, the reaction mixture is evaporated to dryness under reduced pressure.

-

The residue is dissolved in water and extracted with diethyl ether or ethyl acetate (2x volumes).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product can be purified by trituration with hexane or by flash column chromatography to afford 2-amino-3-fluorobenzonitrile as a solid.

Step 2: Cyclocondensation to this compound

With the precursor in hand, the final cyclization can be achieved. An acid-mediated annulation provides an efficient route to the desired product.[1][6]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-amino-3-fluorobenzonitrile (1.0 eq.) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or dioxane, add cyanamide (1.5 - 2.0 eq.).

-

Add a strong acid catalyst, such as hydrochloric acid (2.0 eq., either as a solution in dioxane or gaseous), to the mixture.

-

Heat the reaction mixture to 70-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench by adding it to a stirred solution of saturated sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel or by recrystallization to yield this compound.

| Parameter | Condition 1 | Condition 2 | Rationale |

| Solvent | HFIP | Dioxane | HFIP is a highly polar, non-nucleophilic solvent that can promote reactions involving charged intermediates.[1] Dioxane is a common alternative. |

| Catalyst | HCl | p-Toluenesulfonic acid | A strong acid is required to protonate the cyanamide, increasing its electrophilicity. |

| Temperature | 70 °C | 100 °C | Higher temperatures can increase the reaction rate but may also lead to byproduct formation. Optimization is key. |

| Typical Yield | 60-80% | 55-75% | Yields are dependent on the purity of the starting material and precise reaction conditions. |

Chapter 4: Alternative Pathway via 2-Amino-3-fluorobenzoic Acid

An alternative, though often more circuitous, route begins with 2-amino-3-fluorobenzoic acid. This pathway requires the formation of an activated intermediate, such as an isatoic anhydride or an acyl chloride, before cyclization with an appropriate nitrogen source.

Step 1: Synthesis of Precursor: 2-Amino-3-fluorobenzoic Acid

This precursor can be synthesized effectively from 2-fluoroaniline through a multi-step process involving acylation, cyclization to an isatin, and subsequent oxidative cleavage. A well-documented procedure is available from Organic Syntheses, which represents a highly reliable and vetted protocol.[7] The key steps are the formation of 7-fluoroisatin followed by its ring-opening using hydrogen peroxide under basic conditions.[7]

Step 2: Cyclization to the Quinazoline Core

The conversion of the anthranilic acid to the 2-aminoquinazoline is typically a two-step process in one pot.

-

Activation: The carboxylic acid is first activated. This can be achieved by forming an intermediate such as an N-acyl-anthranilate or by reacting it with a reagent like thionyl chloride.

-

Cyclization: The activated intermediate is then treated with a nitrogen source like urea or guanidine. The reaction with urea, for instance, involves condensation and subsequent dehydration to form the pyrimidine ring.

Experimental Protocol: Cyclization from Anthranilic Acid

-

A mixture of 2-amino-3-fluorobenzoic acid (1.0 eq.) and urea (3.0 eq.) is heated to 130-150 °C (neat or in a high-boiling solvent like N-methyl-2-pyrrolidone).

-

The reaction is maintained at this temperature for several hours, during which ammonia is evolved.

-

The reaction progress is monitored by TLC.

-

After cooling, the solidified reaction mass is treated with an aqueous base (e.g., NaOH solution) to dissolve the product and then filtered to remove insoluble byproducts.

-

The filtrate is then neutralized with an acid (e.g., acetic acid or HCl) to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization.

This method is often lower yielding and can require harsher conditions than the nitrile-based route, but it provides a viable alternative if the corresponding anthranilic acid is more readily available.

Chapter 5: Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process commencing with 2,3-difluorobenzonitrile. The key transformations involve a nucleophilic aromatic substitution to install the 2-amino group, followed by an acid-catalyzed cyclocondensation with cyanamide to construct the pyrimidine ring. This pathway is generally high-yielding and proceeds under relatively mild conditions. An alternative route starting from 2-amino-3-fluorobenzoic acid offers flexibility but often involves more forcing conditions and potentially lower yields. The choice of synthetic strategy will ultimately depend on starting material availability, scalability requirements, and the specific expertise of the research team. The methods outlined in this guide provide a robust foundation for the successful laboratory-scale preparation of this valuable heterocyclic building block.

References

-

Qin, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 28(14), 5489. [Link]

-

ResearchGate. (n.d.). Strategies for access to 2-aminoquinazolines. ResearchGate. [Link]

-

Maiti, B., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 781775. [Link]

-

ResearchGate. (n.d.). Aerobic oxidative cyclization synthesis of quinazolin-4(3H)-ones. ResearchGate. [Link]

-

American Chemical Society. (n.d.). Solid Phase Synthesis of 2-Aminoquinazoline-Based Compounds. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. [Link]

-

National Institutes of Health. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. NIH. [Link]

-

American Chemical Society. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]

-

Li, W., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1015-1039. [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoroquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this heterocyclic system can profoundly influence its physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of a specific, yet under-characterized derivative: 8-Fluoroquinazolin-2-amine. Given the limited availability of direct experimental data for this compound, this document integrates predicted properties with established principles of medicinal and synthetic chemistry to offer a robust resource for researchers.

Physicochemical Profile

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₆FN₃ | |

| Molecular Weight | 163.16 g/mol | |

| CAS Number | 190274-25-0 | [1] |

| Appearance | N/A (predicted to be a solid) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Predicted to be sparingly soluble | The presence of the amino group may slightly enhance solubility compared to the parent quinazoline, but the overall aromatic character suggests low aqueous solubility. |

| pKa (most basic) | ~3.5 - 4.5 | The 2-amino group is the primary basic center. The electron-withdrawing effect of the quinazoline ring system and the fluorine atom are expected to reduce its basicity compared to a simple aniline. |

| LogP | ~1.5 - 2.5 | This predicted value suggests moderate lipophilicity, which is often desirable for oral drug candidates. |

| Hydrogen Bond Donors | 1 (the amino group) | |

| Hydrogen Bond Acceptors | 3 (the two ring nitrogens and the fluorine atom) | |

| Polar Surface Area | ~51.8 Ų | This value is within the range typically associated with good cell permeability. |

Note: Predicted values are estimations and should be confirmed experimentally.

Synthesis of this compound

The synthesis of 2-aminoquinazolines can be achieved through various methods. A plausible and efficient route for the preparation of this compound involves the cyclization of an appropriately substituted anthranilonitrile with cyanamide. This approach is attractive due to the commercial availability of starting materials and generally good yields reported for analogous reactions.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 2-amino-3-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or 1,4-dioxane) is added cyanamide (1.5 - 2.0 eq).

-

Acid Catalysis: A catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid, is added to the reaction mixture.

-

Heating: The mixture is heated to reflux (typically 100-150 °C) and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Isolation: The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with water and a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an acid catalyst is crucial to protonate the nitrile group of 2-amino-3-fluorobenzonitrile, thereby activating it for nucleophilic attack by cyanamide. The subsequent intramolecular cyclization is driven by the formation of the stable aromatic quinazoline ring system. Heating is necessary to overcome the activation energy of the reaction.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the 2-amino group and the fluoro-substituted quinazoline core.

Key Structural Features and Reactivity

Caption: Key reactivity sites of this compound.

-

2-Amino Group: This is the most reactive site for electrophilic attack. It can undergo a variety of reactions typical of primary aromatic amines, such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

-

Condensation: Reaction with aldehydes and ketones to form Schiff bases.

-

-

Quinazoline Ring System: The quinazoline ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing nature of the nitrogen atoms. However, electrophilic aromatic substitution is also possible, with the position of substitution being directed by the existing substituents (the amino and fluoro groups). The fluorine atom at the 8-position will have a deactivating, ortho-, para-directing effect on electrophilic substitution.

Potential Applications in Medicinal Chemistry

The incorporation of a fluorine atom at the 8-position of the 2-aminoquinazoline scaffold is a strategic modification that can impart desirable pharmacological properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

-

Target Binding: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. The strategic placement of a fluorine atom can enhance the binding affinity and selectivity of a molecule for its target protein.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the 2-amino group in this case. This can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[2] The 8-fluoro-2-aminoquinazoline scaffold therefore represents a promising starting point for the design and synthesis of novel therapeutic agents.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. While experimental data on its physicochemical properties are limited, computational predictions and an understanding of the chemistry of related compounds provide a solid foundation for its use in research. The synthetic route outlined in this guide offers a practical approach to its preparation, and the discussion of its reactivity and potential applications highlights its promise as a scaffold for the development of new therapeutic agents. Further experimental characterization of this compound is warranted and will undoubtedly contribute to its broader application in the scientific community.

References

-

Functionalization of Quinazolin‐4‐Ones Part 2#: Reactivity of 2‐Amino‐3, 4, 5, or 6‐Nitrobenzoic Acids with Triphenylphosphine Thiocyanate, Alkyl Isothiocyanates, and Further Derivatization Reactions. (2015). Semantic Scholar. [Link]

-

Enantioselective Synthesis of Fluoro–Dihydroquinazolones and –Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions. (n.d.). PMC. [Link]

-

8-fluoro-N-(5-fluoro-2-pyridinyl)quinolin-2-amine. (2025). PubChem. [Link]

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). NIH. [Link]

-

Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions. (n.d.). Thieme E-Books & E-Journals. [Link]

-

8-Fluoroquinolin-3-amine. (n.d.). PubChem. [Link]

-

Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. (2011). Semantic Scholar. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI. [Link]

-

8-Fluoroquinoline. (2026). PubChem. [Link]

-

Phosphatase CDC25B Inhibitors Produced by Basic Alumina-Supported One-Pot Gram-Scale Synthesis of Fluorin. (2018). ACS Publications. [Link]

-

7-Fluoro-2-methylquinazolin-4-amine. (n.d.). PubChem. [Link]

-

Quinazolin-2-amine. (n.d.). PubChem. [Link]

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). NIH. [Link]

-

8-(Methoxymethoxy)quinazolin-2-amine. (2025). PubChem. [Link]

-

Quinazolin-8-amine. (n.d.). PubChem. [Link]

- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.).

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Ukrainian Chemistry Journal. [Link]

-

Fluorine in medicinal chemistry. (2015). PubMed. [Link]

- Preparation method of 2-methyl-8-aminoquinoline. (n.d.).

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]

Sources

8-Fluoroquinazolin-2-amine: A Technical Guide to its Predicted Mechanism of Action

Abstract

This technical guide provides a comprehensive analysis of the predicted mechanism of action for 8-Fluoroquinazolin-2-amine, a novel heterocyclic compound with significant therapeutic potential. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally analogous quinazoline derivatives to build a robust, predictive framework for its biological activity. Our analysis indicates that this compound likely functions as a multi-targeting agent, with primary activity predicted as a kinase inhibitor, particularly targeting Aurora A and Fms-Like Tyrosine Kinase 3 (FLT3). Additionally, modulation of inflammatory pathways through inhibition of NF-κB and engagement of Toll-like receptors (TLRs) is explored as a plausible secondary mechanism. This guide details the rationale behind these predictions, outlines experimental protocols for their validation, and provides a forward-looking perspective on the development of this compound as a next-generation therapeutic.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics, particularly in oncology. Its rigid, bicyclic structure provides an excellent platform for the orientation of functional groups that can engage with various biological targets. The 2-aminoquinazoline moiety, in particular, is a well-established pharmacophore known to interact with the hinge region of protein kinases, a critical interaction for inhibitory activity. The introduction of a fluorine atom at the 8-position, as in this compound, is a strategic chemical modification. Fluorine's high electronegativity and small size can significantly alter the compound's physicochemical properties, including its pKa, lipophilicity, and metabolic stability, potentially enhancing its binding affinity and pharmacokinetic profile.

This guide will dissect the probable mechanisms of action of this compound by examining the established biological activities of its closest structural relatives.

Predicted Primary Mechanism of Action: Kinase Inhibition

Based on extensive literature on quinazoline derivatives, the most probable primary mechanism of action for this compound is the inhibition of protein kinases. Several lines of evidence from closely related analogs point towards specific kinase targets.

Aurora A Kinase Inhibition

A compelling piece of evidence comes from the study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound that shares the 8-fluoroquinazoline core. This molecule was identified as a selective and potent inhibitor of Aurora A kinase[1][2][3]. Aurora A is a serine/threonine kinase that plays a crucial role in mitotic progression, and its overexpression is linked to various cancers.

The proposed binding mode of this analog suggests that the quinazoline scaffold interacts with the ATP-binding pocket of Aurora A. The fluorine atom at the 8-position is thought to contribute to favorable interactions within the hinge region of the kinase[1]. Given the structural similarity, it is highly probable that this compound also engages Aurora A in a similar manner. Inhibition of Aurora A by this compound would be expected to induce G1 phase cell cycle arrest and apoptosis in cancer cells[1][2][3].

Experimental Workflow: Aurora A Kinase Inhibition Assay

To validate the predicted activity of this compound against Aurora A, a multi-step experimental approach is recommended.

Caption: Proposed experimental workflow for validating Aurora A kinase inhibition.

Fms-Like Tyrosine Kinase 3 (FLT3) Inhibition

Another highly probable target for this compound is Fms-Like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML)[4]. A series of 8-phenylquinazolin-2-amine derivatives have been developed as potent and selective covalent inhibitors of FLT3[4]. These compounds target a cysteine residue in the ATP binding pocket of FLT3, leading to irreversible inhibition of the kinase and its downstream signaling pathways[4].

While this compound lacks the reactive group for covalent inhibition, its core structure is primed for competitive ATP binding. The 2-amino group is a key hydrogen bond donor that can interact with the hinge region of FLT3. Inhibition of FLT3 would block its phosphorylation and downstream signaling, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated cancer cells[4].

Signaling Pathway: Predicted Inhibition of FLT3 Signaling

The following diagram illustrates the predicted impact of this compound on the FLT3 signaling pathway.

Caption: Predicted inhibitory effect on the FLT3 signaling pathway.

Predicted Secondary Mechanism of Action: Modulation of Inflammatory Pathways

Beyond kinase inhibition, the quinazoline scaffold is also implicated in the modulation of inflammatory responses.

NF-κB Pathway Inhibition

Derivatives of benzo[h]quinazoline-2-amine have been identified as inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway[5]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and is constitutively active in many chronic inflammatory diseases and cancers. These inhibitors were shown to reduce the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway[5]. Given the structural similarities, this compound may also possess anti-inflammatory properties by inhibiting NF-κB activation.

Toll-like Receptor (TLR) 7/8 Modulation

Interestingly, a series of 2,4-diaminoquinazolines, including an 8-fluoro substituted analog, were identified as potent dual agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8)[6]. TLRs are key components of the innate immune system, and their activation can lead to a robust anti-viral and anti-tumor immune response. This suggests a potential alternative or complementary mechanism of action for this compound in the context of immuno-oncology.

Quantitative Data Summary from Analogous Compounds

To provide a quantitative perspective, the following table summarizes the reported biological activities of key structural analogs of this compound.

| Compound Class | Target(s) | Reported Potency (IC50/EC50) | Reference(s) |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | IC50 = 168.78 µM (in MCF-7 cells) | [1][2] |

| 8-phenylquinazolin-2-amine derivatives | FLT3 | Varies by derivative | [4] |

| Benzo[h]quinazoline-2-amine derivatives | NF-κB Pathway | Not specified | [5] |

| 2,4-diamino-8-fluoroquinazoline derivative | TLR7/8 | Not specified | [6] |

Detailed Experimental Protocols

Protocol for Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Culture: Seed target cancer cells (e.g., MCF-7 for Aurora A, MV4-11 for FLT3) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).

-

Cell Harvest: Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle can be quantified.

Protocol for Western Blot Analysis of Phosphorylated Proteins

-

Cell Lysis: Treat cells as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., phospho-Aurora A, phospho-FLT3, phospho-p65).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet available, a strong predictive case can be made for its role as a kinase inhibitor, primarily targeting Aurora A and FLT3. Furthermore, its potential to modulate inflammatory pathways through NF-κB inhibition or TLR agonism warrants investigation.

The next critical steps in the development of this compound will be to systematically validate these predicted mechanisms through the experimental protocols outlined in this guide. A comprehensive kinase panel screening would provide a broader understanding of its selectivity profile. In vivo studies in relevant animal models will be essential to evaluate its therapeutic efficacy and pharmacokinetic properties. The insights gained from these studies will be invaluable in positioning this compound as a promising candidate for further drug development.

References

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC - PubMed Central. [Link]

-

Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. PubMed. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. NIH. [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. ResearchGate. [Link]

-

Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH. [Link]

-

Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. NIH. [Link]

-

Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. ResearchGate. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

-

2,4-Diaminoquinazolines as Dual Toll-like Receptor (TLR) 7/8 Modulators for the Treatment of Hepatitis B Virus. PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]

Sources

- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4-Diaminoquinazolines as Dual Toll-like Receptor (TLR) 7/8 Modulators for the Treatment of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazoline Scaffold: An In-Depth Technical Guide to the Biological Potential of 8-Fluoroquinazolin-2-amine

Foreword: The Enduring Promise of the Quinazoline Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The quinazoline ring system is undeniably one such "privileged structure"[1]. This fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, offers a unique combination of structural rigidity, synthetic tractability, and a remarkable capacity for diverse molecular interactions[2]. Historically, quinazoline derivatives have given rise to a multitude of compounds with potent pharmacological activities, spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1][3][4]. The clinical success of drugs like gefitinib and erlotinib, both potent EGFR kinase inhibitors for cancer therapy, underscores the therapeutic significance of this scaffold[2].

This guide focuses on a specific, yet largely unexplored derivative: 8-Fluoroquinazolin-2-amine . While direct, extensive research on this particular molecule is nascent, its structural elements—the quinazoline core, the 2-amino group, and the 8-fluoro substitution—suggest a high potential for significant biological activity. By examining closely related and more complex 8-fluoroquinazoline analogues, we can construct a predictive framework for the potential therapeutic applications of this compound and outline a comprehensive strategy for its investigation. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental designs to unlock the potential of this promising compound.

The Strategic Importance of the this compound Scaffold

The chemical architecture of this compound suggests several avenues for biological interaction. The quinazoline core itself is a versatile scaffold, capable of engaging with a variety of biological targets[2]. The 2-amino group provides a critical hydrogen bond donor, which is a common feature in kinase inhibitors that target the ATP-binding pocket. Furthermore, the fluorine atom at the 8-position is of particular interest. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.

Based on extensive research into structurally similar compounds, we can hypothesize two primary areas of high potential for this compound:

-

Oncology: As a kinase inhibitor.

-

Infectious Diseases: As an antimicrobial agent.

The subsequent sections will delve into the mechanistic basis for these hypotheses, drawing on specific examples from the scientific literature.

Anticancer Potential: Targeting Key Regulators of Cell Proliferation

The most compelling evidence for the potential of the 8-fluoroquinazoline scaffold comes from the realm of oncology, particularly in the inhibition of protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers[5].

Case Study: Inhibition of Aurora A Kinase by an 8-Fluoroquinazoline Derivative

A significant study on 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has demonstrated its potent and selective inhibition of Aurora A kinase[5][6][7]. Aurora A is a serine/threonine kinase that plays a pivotal role in mitotic progression, and its overexpression is common in various human cancers[5].

The study revealed that this 8-fluoroquinazoline derivative induces cell cycle arrest at the G1 phase and promotes apoptosis in MCF-7 human breast cancer cells[5][6][7]. Molecular docking studies suggest that the fluorine atom at the 8-position of the quinazoline ring contributes significantly to binding within the hinge region of the kinase's active site[5]. This provides a strong rationale for investigating this compound as a potential kinase inhibitor.

Case Study: Covalent Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)

Research into 8-phenylquinazolin-2-amine derivatives has identified them as potent covalent inhibitors of FMS-like tyrosine kinase 3 (FLT3)[8][9]. Mutations in FLT3 are common drivers in AML and are associated with a poor prognosis[8]. These derivatives were designed to target a cysteine residue (Cys828) in the ATP-binding pocket of FLT3, leading to irreversible inhibition[9].

One lead compound from this series, 4k , not only demonstrated potent inhibitory activity against FLT3-ITD positive AML cells but also showed efficacy in a mouse xenograft model without significant toxicity[9]. This highlights the potential of the quinazolin-2-amine scaffold in developing highly targeted and effective cancer therapies.

Proposed Signaling Pathway and Mechanism of Action

The likely mechanism of action for an anticancer this compound derivative would involve competitive inhibition at the ATP-binding site of a target kinase, such as Aurora A or FLT3. This would block downstream signaling pathways that promote cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological activity of this compound, a tiered approach is recommended, starting with in vitro assays and progressing to cell-based and potentially in vivo models.

Synthesis of this compound

While various synthetic routes for quinazoline derivatives exist[10], a common approach involves the reaction of anthranilic acid derivatives with a cyanogen source[2]. The synthesis of this compound would likely start from 2-amino-3-fluorobenzoic acid.

Caption: Simplified synthetic workflow for this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of cancer-relevant kinases.

Methodology:

-

Kinase Panel Screening: Initially screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of kinases (e.g., the 14-kinase panel mentioned for the Aurora A inhibitor) to identify potential targets[5][7].

-

IC50 Determination: For any kinases showing significant inhibition, perform dose-response studies to determine the half-maximal inhibitory concentration (IC50).

-

Prepare serial dilutions of this compound.

-

Incubate the compound with the target kinase, a suitable substrate, and ATP.

-

Measure kinase activity using a detection method such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50.

-

Cell-Based Cytotoxicity Assays

Objective: To assess the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Line Selection: Choose a panel of relevant human cancer cell lines. Based on the case studies, MCF-7 (breast cancer)[5], MOLM-13, and MV4-11 (AML)[8] would be appropriate starting points.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified period (e.g., 72 hours).

-

Add the viability reagent and measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

-

Cell Cycle and Apoptosis Analysis

Objective: To elucidate the mechanism of cytotoxicity.

Methodology:

-

Cell Cycle Analysis:

-

Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle. A G1 arrest was observed for the Aurora A inhibitor[5].

-

-

Apoptosis Assay (e.g., Annexin V/PI Staining):

-

Treat cells as described above.

-

Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (which enters dead cells).

-

Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) |

| Aurora A | Value |

| FLT3 | Value |

| EGFR | Value |

| ... | ... |

Table 2: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Value |

| MOLM-13 | AML | Value |

| MV4-11 | AML | Value |

| ... | ... | ... |

Future Directions and Concluding Remarks

The existing literature on closely related 8-fluoroquinazoline derivatives provides a robust foundation for the investigation of this compound as a potential therapeutic agent. The evidence strongly suggests that its primary biological activity is likely to be in the realm of oncology, specifically as a kinase inhibitor. The experimental workflows detailed in this guide offer a clear path forward for elucidating its specific targets and mechanism of action.

Should initial in vitro and cell-based assays yield promising results, further preclinical development would be warranted. This would include studies on metabolic stability, pharmacokinetic profiling, and in vivo efficacy studies in animal models of cancer, such as the xenograft models used for the FLT3 inhibitors[9].

References

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

- Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT.

- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.

- Importance of quinazoline and quinazolinone deriv

- Novel quinazoline deriv

- 2-(3-Bromophenyl)

- 2-(3-Bromophenyl)

- Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket.

- Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation.

- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijirt.org [ijirt.org]

- 3. mdpi.com [mdpi.com]

- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

8-Fluoroquinazolin-2-amine derivatives and their properties

An In-Depth Technical Guide to 8-Fluoroquinazolin-2-amine Derivatives: Synthesis, Properties, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this class, this compound derivatives have emerged as a privileged structural motif, particularly in the development of targeted cancer therapeutics. The strategic incorporation of a fluorine atom at the 8-position significantly modulates the physicochemical and pharmacological properties of the molecule, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of these derivatives, delving into their synthetic strategies, mechanisms of action as potent kinase inhibitors, structure-activity relationships, and pharmacological profiles. We will explore detailed experimental protocols and highlight a case study of a selective Aurora A kinase inhibitor to provide researchers and drug development professionals with a robust framework for advancing their own investigations in this promising area.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

Quinazoline and its derivatives are heterocyclic compounds that have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2] Their structural resemblance to purine and pyrimidine bases allows them to interact with a variety of biological targets, most notably the ATP-binding sites of protein kinases.[1]

The 2-aminoquinazoline core provides a versatile platform for chemical modification, allowing for the introduction of various substituents to fine-tune biological activity and pharmacokinetic properties. The addition of a fluorine atom, particularly at the 8-position, is a key design element. Fluorine's high electronegativity and small size can lead to favorable changes in a molecule's pKa, lipophilicity, and metabolic stability, often resulting in improved drug-like properties.[3] This strategic fluorination has been shown to enhance the inhibitory effects of certain quinazoline derivatives.[4]

Synthetic Pathways to this compound Derivatives

The synthesis of the this compound core and its derivatives typically follows multi-step reaction sequences. A common approach begins with appropriately substituted anthranilic acids. The Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide, is a foundational method in this field.[5]

A representative synthetic workflow often involves the initial formation of a benzanilide intermediate, followed by cyclization and subsequent modifications to yield the target compounds.

Diagram: General Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound derivatives.

Mechanism of Action: Targeting Protein Kinases

This compound derivatives have gained prominence primarily as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways regulating growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][4]

Key Kinase Targets

Aurora Kinases: These are a family of serine/threonine kinases (Aurora A, B, and C) that are essential for cell division (mitosis).[4] Overexpression of Aurora kinases, particularly Aurora A, is common in many human cancers and is associated with poor prognosis.[4] Selective inhibition of Aurora A is a desirable strategy to induce cell cycle arrest and apoptosis in tumor cells while potentially minimizing side effects associated with inhibiting other isoforms like Aurora B.[4]

Fms-Like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that is crucial for the normal development of hematopoietic stem cells.[7][8] Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML) and are linked to poor clinical outcomes.[8] Therefore, FLT3 inhibitors are a key component of targeted therapy for AML.[7][8]

Diagram: Aurora A Kinase in Cell Cycle Regulation

Caption: Role of Aurora A kinase in mitosis and its inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) and Pharmacological Properties

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinazoline core.

Key SAR Insights

-

8-Fluoro Group: The fluorine atom at the C8 position generally contributes to enhanced inhibitory activity.[4] Its electron-withdrawing nature can influence the electronic properties of the quinazoline ring system, potentially improving interactions with the target protein.

-

Substituents at C2: The amine at the C2 position is a critical anchor. Modifications with aryl or heteroaryl groups can significantly impact potency and selectivity. For instance, an 8-phenyl group has been utilized in the design of covalent FLT3 inhibitors.[7]

-

Substituents at C4: The C4 position is another key point for modification. The presence of a carboxylic acid group has been shown to be important for the activity of certain Aurora A inhibitors.[4]

-

Halogenation: Additional halogen substitutions, such as a bromine atom on a terminal phenyl ring, can further increase potency, likely through additional binding interactions within the kinase active site.[4]

Pharmacological Profile

Cytotoxicity: These derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The potency often correlates with their inhibitory activity against the target kinase. For example, compounds active against Aurora A have shown significant cytotoxicity in breast (MCF-7) and central nervous system (SNB-75) cancer cell lines.[4]

Pharmacokinetics (PK): Fluorine substitution is known to improve the pharmacokinetic profile of drug candidates.[3] Studies on related quinazoline derivatives have shown that difluoro-substituted compounds can have significantly higher plasma exposure (Cmax and AUC) compared to non-fluorinated analogues, which is attributed to enhanced absorption due to increased lipophilicity and metabolic stability.[3] An oral bioavailability of 12.48% was reported for an 8-phenylquinazolin-2-amine derivative developed as an FLT3 inhibitor.[7]

Table 1: Summary of Biological Activity for Representative Derivatives

| Compound Class | Target Kinase | Key Structural Features | Biological Effect | Cell Line Example | Reference |

| 2-Aryl-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 8-F, 4-COOH, 2-(3-bromophenyl) | G1 phase cell cycle arrest, apoptosis | MCF-7 | [4],[9] |

| 8-Phenylquinazolin-2-amine | FLT3 (covalent) | 8-Phenyl, Covalent warhead | Inhibition of FLT3 phosphorylation, apoptosis | MV4-11 (AML) | [7],[8] |

| 7-Alkoxy-quinazoline | FLT3 / Aurora A (dual) | 7-(solubilizing group) | Potent anti-proliferative activity | MOLM-13 (AML) | [10] |

Key Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are crucial. The following protocols are representative of the workflows used in the synthesis and evaluation of this compound derivatives.

Protocol: General Synthesis of Benzanilide Precursors

This protocol is adapted from the Schotten-Baumann reaction method described for quinazoline synthesis.[4]

-

Preparation: Dissolve the starting aromatic amine (e.g., 2-amino-3-fluorobenzoic acid, 1 mmol, 1 Eq) and triethylamine (1 mmol, 1 Eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

-

Addition of Acid Chloride: Add a solution of the appropriate acid chloride (1 mmol, 1 Eq) in DCM dropwise to the cooled amine solution with continuous stirring.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer with brine (2 x 5 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure benzanilide derivative.

Protocol: In Vitro Kinase Inhibitory Assay

This is a generalized protocol for assessing the inhibitory activity of compounds against a target kinase.[4]

-

Reagents: Prepare a reaction buffer, the target kinase enzyme (e.g., Aurora A), the substrate (e.g., a synthetic peptide), and ATP.

-

Compound Preparation: Dissolve the test compounds (e.g., this compound derivatives) in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.

-

Assay Plate Setup: In a 96-well or 384-well plate, add the reaction buffer, the kinase enzyme, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Reaction and Termination: Allow the kinase reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30 °C). Stop the reaction by adding a termination buffer (e.g., containing EDTA).

-

Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or luminescence-based assays (measuring remaining ATP).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the inhibition data against the logarithm of the compound concentration and fit the curve to a dose-response model to determine the IC₅₀ value (the concentration required for 50% inhibition).

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.[4],[11]

-

Cell Culture: Seed cancer cells (e.g., MCF-7) in culture plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compound at its IC₅₀ concentration for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control (e.g., DMSO).

-

Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect the cells by centrifugation at a low speed.

-

Fixation: Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS). Resuspend the cells in ice-cold 70% ethanol and incubate at -20 °C for at least 2 hours (or overnight) for fixation.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. PI will intercalate into the DNA, and RNase A will degrade RNA to prevent non-specific staining.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to the control cells to identify any cell cycle arrest.

Conclusion and Future Outlook

This compound derivatives represent a highly valuable and adaptable scaffold for the development of targeted therapeutics, particularly in oncology. Their proven ability to potently and selectively inhibit key protein kinases like Aurora A and FLT3 underscores their therapeutic potential. The strategic use of fluorine at the 8-position is a critical element of their design, often conferring advantageous pharmacological properties.

Future research in this area will likely focus on several key aspects:

-

Expansion to New Targets: Exploring the activity of this scaffold against other clinically relevant kinases and biological targets.

-

Covalent Inhibition: Designing next-generation derivatives as covalent inhibitors to achieve prolonged target engagement and overcome drug resistance, as has been successfully demonstrated for FLT3.[7]

-

Optimization of Pharmacokinetics: Further refining the substitution patterns to improve oral bioavailability, metabolic stability, and overall drug-like properties.

-

Combination Therapies: Investigating the synergistic effects of these targeted inhibitors with conventional chemotherapy or other targeted agents to enhance efficacy and combat resistance mechanisms.

The continued exploration and optimization of this compound derivatives hold significant promise for the future of precision medicine.

References

-

Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876. [Link]

-

Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. European Journal of Medicinal Chemistry, 301, 118212. [Link]

-

Jo, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals (Basel), 15(7), 834. [Link]

-

Various Authors. Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ScienceDirect. [Link]

-

Zhang, Y., et al. (2025). Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. Request PDF on ResearchGate. [Link]

-

Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]

-

Hsieh, H. P., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo efficacy. Oncotarget, 7(52), 86831–86845. [Link]

-

Al-Suhaimi, K. S., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1680. [Link]

-

Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]

-

Elsherbeny, M. H., Ammar, U. M., Abdellattif, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

-

Bartz, U., et al. (2019). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 62(17), 7856-7872. [Link]

-

Ballardo, D., et al. (2025). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]

-

McChesney, J. D. (1985). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

-

Zayed, M. F., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cancers, 16(11), 2009. [Link]

-

Unnissa, S., & Subhakar, R. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. International Journal of Pharmaceutical Sciences and Research, 7(10), 3920-3929. [Link]

-

Al-Dhbach, A. B., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. mdpi.com [mdpi.com]

The Quinazoline Nucleus: A Privileged Scaffold for Targeted Therapeutics — Investigating the Potential of 8-Fluoroquinazolin-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline core is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational therapeutic agents. Its inherent drug-like properties and synthetic tractability have established it as a "privileged scaffold," particularly in the realm of oncology. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 8-Fluoroquinazolin-2-amine. By examining the structure-activity relationships of analogous compounds and leveraging established principles of kinase inhibition, we will illuminate the most probable therapeutic targets for this molecule. This document serves as a comprehensive resource for researchers, providing not only a theoretical framework for target identification but also detailed, field-proven experimental protocols to facilitate the empirical validation of these hypotheses.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its oxidized counterpart, quinazolinone, are heterocyclic aromatic compounds that have garnered significant attention for their broad spectrum of biological activities.[1][2] This scaffold is particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4] Several U.S. Food and Drug Administration (FDA) approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and function by targeting key kinases in oncogenic signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR).[5][6]

The therapeutic efficacy of quinazoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[1] These modifications influence the compound's affinity and selectivity for its biological target. This guide focuses on this compound, a derivative with two key substitutions: a fluorine atom at the 8-position and an amine group at the 2-position. While direct biological data on this specific compound is limited in publicly available literature, a thorough analysis of related structures provides a strong foundation for predicting its most likely therapeutic targets.

Predicted Therapeutic Targets of this compound: A Rationale

Based on the extensive body of research on quinazoline-based kinase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The 2-amino substitution is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase.[7] The 8-fluoro substitution, while less common than modifications at the 6- and 7-positions, has been shown to contribute to the potency and selectivity of kinase inhibitors.[8]

Fms-Like Tyrosine Kinase 3 (FLT3)

Rationale: A recent study detailing the design of 8-phenylquinazolin-2-amine derivatives as covalent inhibitors of Fms-Like Tyrosine Kinase 3 (FLT3) provides a compelling argument for FLT3 being a primary target of this compound.[6] The study highlights the importance of the 2-aminoquinazoline scaffold for binding to the FLT3 kinase domain. Activating mutations in FLT3 are a common driver of acute myeloid leukemia (AML), making it a well-validated therapeutic target.[6] The 8-fluoro substitution could potentially enhance binding affinity or alter the selectivity profile compared to the 8-phenyl analog.

Aurora Kinase A

Rationale: Research on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has identified this compound as a selective inhibitor of Aurora A kinase.[8][9] This demonstrates that the 8-fluoro substitution on the quinazoline ring is compatible with binding to the ATP pocket of Aurora A. Aurora kinases are key regulators of mitosis, and their overexpression is implicated in the progression of various cancers.[8] The 2-amino group of this compound could potentially form different, and possibly stronger, interactions with the kinase compared to the 2-(3-bromophenyl) group, making Aurora A a plausible target.

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Rationale: The 4-anilinoquinazoline scaffold is the archetypal structure for EGFR inhibitors.[10][11] While this compound is a 2-aminoquinazoline, the fundamental quinazoline core is a strong indicator of potential EGFR affinity. Structure-activity relationship (SAR) studies have shown that various substitutions on the quinazoline ring can modulate EGFR inhibitory activity.[12] Furthermore, many quinazoline-based inhibitors exhibit dual inhibitory activity against both EGFR and VEGFR-2, a key mediator of angiogenesis.[13] Therefore, it is logical to investigate the effect of this compound on these two well-established cancer targets.

Experimental Workflows for Target Validation

The following section provides a structured approach to empirically validate the predicted therapeutic targets of this compound. This workflow is designed to progress from initial in vitro screening to cell-based assays that confirm the compound's mechanism of action.

Caption: Experimental workflow for target validation of this compound.

In Vitro Kinase Inhibition Assays

The initial step in validating the predicted targets is to perform in vitro kinase assays using purified recombinant enzymes. This allows for a direct measurement of the compound's inhibitory activity against the kinase of interest.

Table 1: Summary of In Vitro Kinase Assay Protocols

| Target Kinase | Assay Principle | Key Reagents | Detection Method |

| FLT3 | Measures ADP production from the kinase reaction.[14][15][16] | Recombinant FLT3, substrate (e.g., AXLtide), ATP, ADP-Glo™ Reagent.[15] | Luminescence.[15] |

| Aurora A | Quantifies ADP formed from the kinase reaction.[6][17][18][19] | Recombinant Aurora A, substrate (e.g., Kemptide), ATP, ADP-Glo™ Reagent.[6][19] | Luminescence.[19] |

| EGFR | Measures remaining ATP after the kinase reaction.[20][21][22][23] | Recombinant EGFR, substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, Kinase-Glo® MAX.[23][24] | Luminescence.[23][24] |

| VEGFR-2 | Quantifies ATP consumption during the kinase reaction.[4][5][24][25][26] | Recombinant VEGFR-2, substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, Kinase-Glo® MAX.[24][26] | Luminescence.[24][26] |

Detailed Protocol: Generic Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

-

Reagent Preparation:

-

Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the kinase buffer.

-

Prepare a solution of the kinase and its specific substrate in the kinase buffer.

-

Prepare the ATP solution in the kinase buffer at a concentration appropriate for the specific kinase (often near the Km for ATP).

-

-

Kinase Reaction:

-

In a 384-well plate, add the compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the kinase/substrate mixture to each well.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Phospho-Protein Analysis

Once in vitro activity is confirmed, the next step is to determine if this compound can inhibit the target kinase within a cellular context. This is typically assessed by measuring the phosphorylation status of the kinase's downstream substrates using Western blotting.[2][10][11][27]

Caption: Western blot workflow for phospho-protein analysis.

Detailed Protocol: Western Blot for Phosphorylated Proteins

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line that expresses the target kinase (e.g., MV4-11 for FLT3-ITD, HeLa for Aurora A, A431 for EGFR).

-

Treat the cells with varying concentrations of this compound for a specified time. Include a vehicle control (DMSO).

-